Cytotoxicity Screening: Magnolignan C Is Inactive Where Honokiol Shows Anti-Tumor Activity
In a head-to-head screening of 24 biphenyl-type neolignans isolated from Magnolia officinalis against four human cancer cell lines, honokiol (compound 8) was among nine compounds exhibiting moderate cytotoxic activity. Magnolignan C (compound 13), bearing the (2S)-dihydroxypropyl substitution, was co-isolated and tested under identical conditions but was entirely absent from the list of active compounds [1]. This stark activity divergence demonstrates that the dihydroxypropyl modification ablates the anti-proliferative phenotype observed for the bis-allyl analog honokiol.
| Evidence Dimension | Cytotoxicity across HepG2, HCT-116, H1975, HUVEC cell lines |
|---|---|
| Target Compound Data | No detectable moderate or strong cytotoxicity (not among active compounds 3, 5, 7, 8, 12, 14, 20, 22, 24) |
| Comparator Or Baseline | Honokiol (compound 8): moderate cytotoxicity across all four cell lines |
| Quantified Difference | Activity absent vs. moderate anti-tumor activity for honokiol |
| Conditions | EtOH extract of M. officinalis stem bark; 24 isolated neolignans tested in parallel on HepG2, HCT-116, H1975, and HUVEC cells (Fitoterapia 2020) |
Why This Matters
Procurement of Magnolignan C must be driven by applications requiring target engagement distinct from the cytotoxic pathways activated by honokiol; selecting honokiol as a substitute for non-cytotoxic mechanistic studies would produce false-positive anti-tumor signals.
- [1] Biphenyl-type neolignans from stem bark of Magnolia officinalis with potential anti-tumor activity. Fitoterapia 2020, 147, 104769. View Source
